Levobunolol
Overview
Description
Levobunolol is a non-selective beta-adrenergic antagonist . It is used topically in the form of eye drops to manage ocular hypertension (high pressure in the eye) and open-angle glaucoma .
Synthesis Analysis
The synthesis of Levobunolol involves the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent . Another synthesis route involves the reaction of 5-Hydroxy-7-tetralone with epichlorohydrin at reflux temperature .Molecular Structure Analysis
Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . Its molecular formula is C17H25NO3 .Chemical Reactions Analysis
Levobunolol is a propanolamine, a cyclic ketone, and an aromatic ether . It is a conjugate acid of a levobunolol (1+). It derives from a hydride of a tetralin .Physical And Chemical Properties Analysis
Levobunolol has a molar mass of 291.391 g/mol . It is soluble in water and methanol and slightly soluble in ethanol .Scientific Research Applications
Vasodilatory Mechanisms
Levobunolol hydrochloride, a beta-adrenergic antagonist primarily used for glaucoma treatment, has been reported to enhance ocular blood flow through vasodilation in arterial smooth muscle. Research has indicated that levobunolol may relax rabbit ciliary artery via two mechanisms: blockade of Ca2+ entry through non-voltage-dependent Ca2+ channels and alterations in the Ca2+ sensitivity of vascular smooth muscle cells. These findings suggest a potential application of levobunolol in treatments aimed at increasing ocular blood flow independent of its intraocular pressure-lowering effects (Dong, Ishikawa, Wu, & Yoshitomi, 2007).
Drug Delivery Systems
Innovations in drug delivery systems for levobunolol have also been a focus of scientific research. Poly (ε-caprolactone) (PCL) microparticles containing Levobunolol HCl have been developed using a double emulsion (W/O/W) solvent evaporation technique, aimed at providing a sustained release formulation suitable for ophthalmic application. This approach addresses the need for controlled drug release mechanisms in the treatment of glaucoma, potentially reducing the frequency of administration and enhancing therapeutic efficacy (Karataş, Sonakin, Kilicarslan, & Baykara, 2009).
Ocular Metabolism
Research into the ocular metabolism of levobunolol has revealed detailed in vitro ocular and liver metabolism profiles in rat, rabbit, and human S9 fractions. The formation of equipotent active metabolite, dihydrolevobunolol, along with the identification of 11 previously unreported metabolites of levobunolol, highlights the complex metabolic pathways involved in its ocular processing. These insights are crucial for understanding the pharmacokinetics and potential systemic effects of levobunolol when used as an ophthalmic medication (Argikar, Dumouchel, Dunne, Saran, Cirello, & Gunduz, 2016).
Extended Release Formulations
The development of Eudragit nanoparticle-laden contact lenses for sustained ocular delivery of levobunolol represents a novel application aimed at improving glaucoma therapy. This research has demonstrated the feasibility of incorporating drug-laden nanoparticles into contact lenses, offering an innovative approach to enhance drug bioavailability and patient compliance while minimizing systemic side effects (Kumar, Aggarwal, & Chauhan, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043833 | |
Record name | Levobunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-01 g/L | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes. | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Levobunolol | |
CAS RN |
47141-42-4 | |
Record name | Levobunolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobunolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levobunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOBUNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209-211 °C, 209 - 211 °C | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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